{4-[(Methylsulfanyl)methyl]phenyl}methanamine
Overview
Description
“{4-[(Methylsulfanyl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 854304-48-6 . It has a molecular weight of 167.27 .
Molecular Structure Analysis
The IUPAC name for this compound is “{4-[(methylsulfanyl)methyl]phenyl}methanamine” and its InChI Code is 1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Photocytotoxic Properties in Iron(III) Complexes
Iron(III) complexes that incorporate phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives show significant photocytotoxic properties. These complexes have been studied for their ability to induce apoptosis in various cell lines by generating reactive oxygen species when exposed to red light. The iron complexes can interact with cellular DNA and are absorbed by the nucleus of specific cells, making them potential candidates for targeted photodynamic therapy (Basu et al., 2014).
Catalytic Applications of Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and activated through C–H bond activation to form NCN′ pincer palladacycles. These complexes show promising catalytic applications, displaying good activity and selectivity in certain reactions (Roffe et al., 2016).
Synthesis and Application in Organic Chemistry
The synthesis and characterization of compounds related to phenylmethanamine derivatives have been explored for various applications in organic chemistry, such as in the synthesis of N,N-dibenzyl derivatives and their structural elucidation (Younas et al., 2014).
Anticancer Activity of Schiff Base Complexes
New palladium and platinum complexes based on Schiff base ligands that include phenylmethanamine derivatives have been synthesized and characterized. These complexes exhibit significant anticancer activity against various human cancerous cell lines, making them potential candidates for cancer treatment (Mbugua et al., 2020).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
properties
IUPAC Name |
[4-(methylsulfanylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMFLJRLXDDACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Methylsulfanyl)methyl]phenyl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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